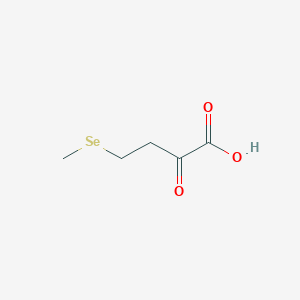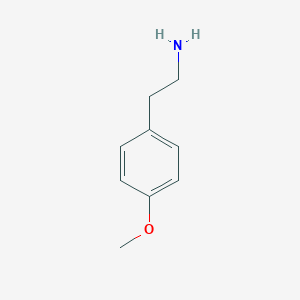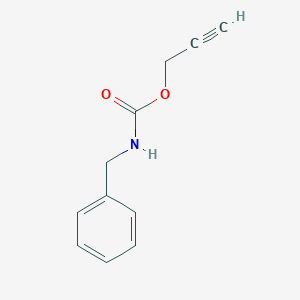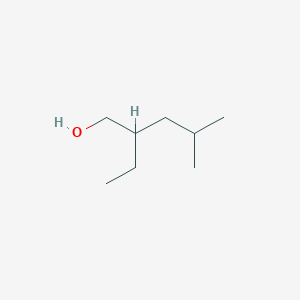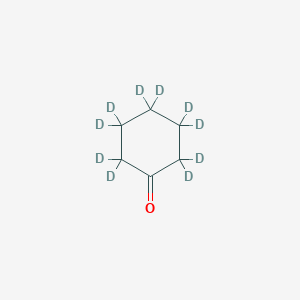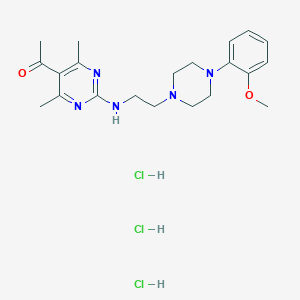![molecular formula C10H10N2O5S2 B056499 2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-77-4](/img/structure/B56499.png)
2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H10N2O5S2 and a molecular weight of 302.3 g/mol
Preparation Methods
The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6-methoxy-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential inhibitory effects on enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), which plays a role in gluconeogenesis and glyceroneogenesis.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways involved in metabolic processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK) by binding to its active site. This inhibition affects the enzyme’s ability to catalyze the conversion of oxaloacetate to phosphoenolpyruvate, thereby impacting metabolic pathways such as gluconeogenesis . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to various biological effects .
Comparison with Similar Compounds
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared to similar compounds such as:
3-Mercaptopicolinic acid (3-MPA): Both compounds share a similar structure, but 3-MPA has a mercapto group instead of a carboxymethylthio group.
6-Methoxy-1,2,4-benzothiadiazine 1,1-dioxide: This compound serves as a precursor in the synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide and shares a similar core structure.
Properties
CAS No. |
114260-77-4 |
|---|---|
Molecular Formula |
C10H10N2O5S2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UGKOQZYTTXJESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



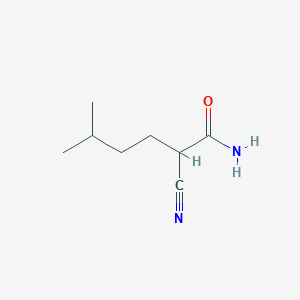
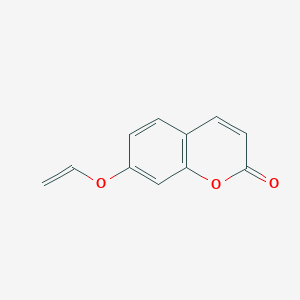
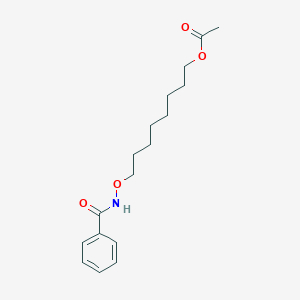
![6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)](/img/structure/B56426.png)
